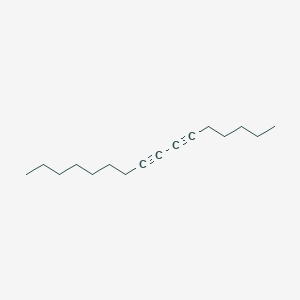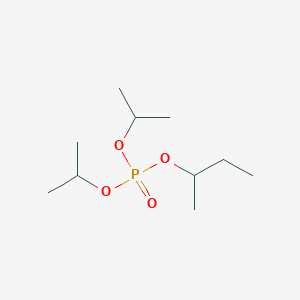![molecular formula C7H12LiNO B15169114 Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide CAS No. 917919-35-8](/img/structure/B15169114.png)
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 1-oxo-1lambda~5~-azabicyclo[222]octan-2-ide is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Méthodes De Préparation
The synthesis of Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide can be achieved through several synthetic routes. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with lithium reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a ligand in receptor binding studies. In medicine, it has potential applications in drug development due to its ability to interact with biological targets. In industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors, altering their activity and downstream signaling pathways. The exact mechanism of action can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Lithium 1-oxo-1lambda~5~-azabicyclo[222]octan-2-ide can be compared with other similar compounds such as 1-azabicyclo[222]octane and 2-oxabicyclo[222]octan-3-one These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties The presence of the lithium and oxo groups in Lithium 1-oxo-1lambda~5~-azabicyclo[22
Propriétés
Numéro CAS |
917919-35-8 |
|---|---|
Formule moléculaire |
C7H12LiNO |
Poids moléculaire |
133.1 g/mol |
InChI |
InChI=1S/C7H12NO.Li/c9-8-4-1-7(2-5-8)3-6-8;/h4,7H,1-3,5-6H2;/q-1;+1 |
Clé InChI |
WEKFMXNJKQZSBO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1C[N+]2(CCC1C[CH-]2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
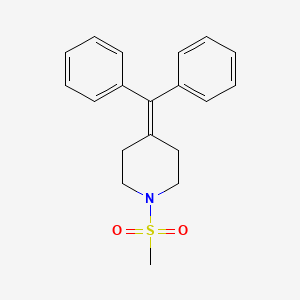
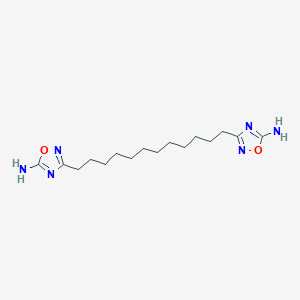
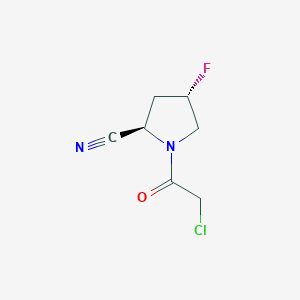
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
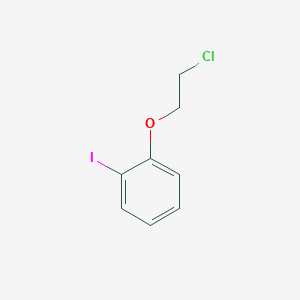
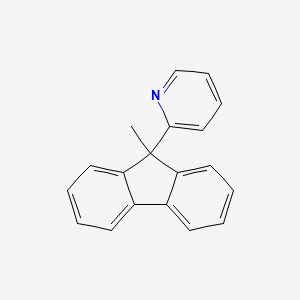
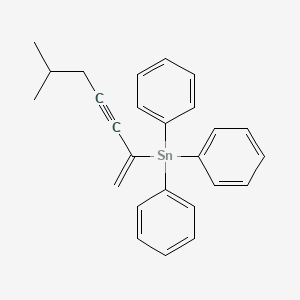
![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)
